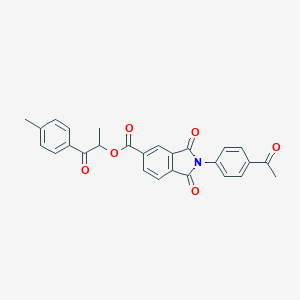
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. By inhibiting the BET proteins, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor prevents the expression of genes that are involved in cell proliferation, inflammation, and other cellular processes. This mechanism of action has been extensively studied, and several studies have reported the specific binding sites of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor on the BET proteins.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In immune cells, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to inhibit the production of pro-inflammatory cytokines, leading to the modulation of the immune response. In animal models of neurodegenerative diseases, this compound has been found to improve cognitive function and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor in lab experiments include its specificity and potency in inhibiting the BET proteins, its broad range of applications in various fields, and its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further studies to fully understand its long-term effects.
Zukünftige Richtungen
The future directions for the research on N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor include the development of more potent and specific inhibitors, the identification of new binding sites on the BET proteins, and the investigation of its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the long-term effects of this compound and to identify potential biomarkers for its use in clinical settings.
In conclusion, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. The synthesis of this compound has been extensively studied, and several modifications have been reported to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. In cancer research, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In neurology, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
Produktname |
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C24H23BrClN3O2 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-8-7-15(25)12-27-19)21(14-5-4-6-16(26)9-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
InChI-Schlüssel |
GOKRAMHFHPNPJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)





